molecular formula C12H21NO5 B8667660 (1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate

(1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate

Cat. No. B8667660
M. Wt: 259.30 g/mol
InChI Key: HTJGLYIJVSDQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1,7,8-Trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl) butanoate

InChI

InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3

InChI Key

HTJGLYIJVSDQAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1CN2CCC(C2C(C1O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 1.5 g of castanospermine in 15 ml of pyridine cooled at 0° C. in an ice-bath was added dropwise 1.0 g of butyryl chloride. The mixture was stirred at room temperature for 3 days and added to a 1:1 mixture of water:methylene chloride (400 ml). After partitioning, the aqueous phase was concentrated in vacuo to provide an oily residue which was fractionated by radial thin layer chromatography (silica gel, 2 mm thickness plate, 2:8 methanol:chloroform) to provide 68 mg of [1S(1α, 6β, 7α, 8β, 8αβ)]-octahydro-1,6,7,8-indolizinetetrol 6-butanoate, homogeneous by thin layer chromatography (silica gel, 2:8 methanol:chloroform, Rf=0.5). Recrystallization of the product from 5:95 isopropanol:hexane gave a colorless solid melting at 113°-114° C. NMR (CDCl3) δ 3.5-3.8 (2t, 2H, C7 -H and C8 -H), 4.4 (m, 1H, C1 -H), 4.95 (m, 1H, C6 -H). MS (CI-CH4) 260 (MH+), 242 (MH+ -H2O), 172 (MH+ -C3H7CO2H).
Name
castanospermine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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